3-(Methoxymethyl)piperidine: A Technical Guide to its Chemical Properties and Structure Elucidation
3-(Methoxymethyl)piperidine: A Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 3-(Methoxymethyl)piperidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed information on the compound's characteristics, synthesis, and analysis.
Chemical Properties
Table 1: Physicochemical Properties of 3-(Methoxymethyl)piperidine and Related Compounds
| Property | 3-(Methoxymethyl)piperidine (Predicted/Calculated) | 3-Piperidinemethanol (Experimental) | Piperidine (Experimental) |
| Molecular Formula | C₇H₁₅NO[1] | C₆H₁₃NO | C₅H₁₁N[2] |
| Molecular Weight | 129.20 g/mol | 115.17 g/mol [3] | 85.15 g/mol [2] |
| Monoisotopic Mass | 129.11537 Da[1] | 115.099714 Da | 85.089149 Da |
| Boiling Point | Not available | 106-107 °C at 3.5 mmHg[3] | 106 °C[2] |
| Melting Point | Not available | 65 °C[4] | -9 °C[2] |
| Density | Not available | 1.026 g/mL at 25 °C[3] | 0.8606 g/cm³ at 20 °C |
| Solubility | Predicted to be miscible with water and soluble in common organic solvents.[5] | Soluble in water | Miscible with water and soluble in ethanol, ether, and other organic solvents.[5] |
| pKa | Not available | Not available | 11.12 |
Structure Elucidation
The structural confirmation of 3-(Methoxymethyl)piperidine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific spectra for this compound are not publicly available, a detailed prediction of the expected data can be made based on the analysis of its constituent functional groups and comparison with analogous structures. A commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS data for (3S)-3-(Methoxymethyl)-piperidine HCl.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Methoxymethyl)piperidine is expected to show distinct signals for the protons on the piperidine ring and the methoxymethyl substituent. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Methoxymethyl)piperidine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~2.9-3.1 (axial), ~2.5-2.7 (equatorial) | ~54-56 |
| C3 | ~1.8-2.0 | ~38-40 |
| C4 | ~1.6-1.8 (axial), ~1.2-1.4 (equatorial) | ~26-28 |
| C5 | ~1.6-1.8 (axial), ~1.2-1.4 (equatorial) | ~24-26 |
| C6 | ~2.9-3.1 (axial), ~2.5-2.7 (equatorial) | ~46-48 |
| -CH₂-O- | ~3.3-3.5 | ~75-77 |
| -O-CH₃ | ~3.2-3.4 | ~58-60 |
| N-H | Broad signal, ~1.5-2.5 | - |
Note: Predicted chemical shifts are based on known values for piperidine and its derivatives and general principles of NMR spectroscopy.[7][8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Methoxymethyl)piperidine, Electron Ionization (EI) would likely lead to the following fragmentation pathways:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 129).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for piperidines. This would result in the loss of the methoxymethyl group or other ring fragments.
-
Loss of Methoxymethyl Radical: A significant fragment at m/z = 84, corresponding to the piperidine ring after loss of the -CH₂OCH₃ radical.
-
Loss of Methoxy Group: Fragmentation of the ether linkage could lead to the loss of a methoxy radical (-OCH₃), resulting in a fragment at m/z = 98.
PubChemLite provides predicted collision cross-section data for various adducts of 3-(methoxymethyl)piperidine, which is relevant for techniques like ion mobility-mass spectrometry.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Methoxymethyl)piperidine would show characteristic absorption bands for the functional groups present.
Table 3: Predicted IR Absorption Frequencies for 3-(Methoxymethyl)piperidine
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (broad) |
| C-H Stretch (alkane) | 2850-3000 |
| C-O Stretch (ether) | 1070-1150 (strong) |
| N-H Bend | 1550-1650 |
| C-N Stretch | 1020-1220 |
Experimental Protocols
Synthesis of 3-(Methoxymethyl)piperidine
A plausible and widely used method for the synthesis of 3-(Methoxymethyl)piperidine is the Williamson ether synthesis, starting from the commercially available 3-piperidinemethanol.[1][6][7][11]
Reaction:
Detailed Protocol (Proposed):
-
Deprotonation of 3-Piperidinemethanol: To a stirred solution of 3-piperidinemethanol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Addition of Methylating Agent: The reaction mixture is cooled back to 0 °C, and a methylating agent such as methyl iodide (CH₃I, 1.2 eq.) is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-(Methoxymethyl)piperidine.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum using a standard 400 or 500 MHz spectrometer.
-
¹³C NMR: Acquire a carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient to ensure good separation.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 40-300).
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be recorded on a neat liquid film between NaCl or KBr plates, or as a solution in a suitable solvent (e.g., CCl₄).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed Williamson Ether Synthesis Workflow for 3-(Methoxymethyl)piperidine.
Structure Elucidation Logic
Caption: Logical workflow for the structural elucidation of 3-(Methoxymethyl)piperidine.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. PubChemLite - Methyl 2-(methoxymethyl)piperidine-2-carboxylate (C9H17NO3) [pubchemlite.lcsb.uni.lu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. 3-哌啶甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of whole-genome DNA methylation sequencing library preparation protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]

